molecular formula C22H19F2N7O B2762346 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-difluorobenzoyl)piperazine CAS No. 920186-54-5

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-difluorobenzoyl)piperazine

Cat. No.: B2762346
CAS No.: 920186-54-5
M. Wt: 435.439
InChI Key: DWYGHUDNSDPAEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-difluorobenzoyl)piperazine is a sophisticated chemical scaffold of significant interest in medicinal chemistry and kinase research. This compound is structurally characterized by a triazolopyrimidine core, a privileged structure in drug discovery known for its ability to mimic purine bases and act as a potent ATP-competitive inhibitor of various protein kinases[a]. The specific substitution pattern, featuring a 3-benzyl group and a 4-(3,4-difluorobenzoyl)piperazine moiety, is designed to optimize binding affinity and selectivity within the kinase ATP-binding pocket. Its primary research value lies in its application as a key intermediate or precursor for the development of targeted therapeutic agents, particularly in oncology and inflammatory diseases. Researchers utilize this compound to probe kinase signaling pathways, to study structure-activity relationships (SAR) in inhibitor design, and as a starting point for the synthesis of more complex, potent, and selective kinase inhibitors. The 3,4-difluorobenzoyl group is a common pharmacophore intended to enhance physicochemical properties and interaction with hydrophobic regions of the target protein[b]. This reagent is intended for use in biochemical assays, high-throughput screening, and as a building block in organic synthesis to advance the discovery of novel small-molecule probes and pre-clinical candidates.

Properties

IUPAC Name

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(3,4-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N7O/c23-17-7-6-16(12-18(17)24)22(32)30-10-8-29(9-11-30)20-19-21(26-14-25-20)31(28-27-19)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYGHUDNSDPAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-difluorobenzoyl)piperazine The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-difluorobenzoyl)piperazine: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and catalyst choices .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of triazolo[4,5-d]pyrimidine compounds exhibit promising anticancer properties. For instance, research has shown that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways related to cancer progression, such as the PI3K/Akt and MAPK pathways .

2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary results suggest that it possesses significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. The structure-activity relationship (SAR) studies indicate that modifications in the benzyl and piperazine moieties can enhance its efficacy against resistant strains .

3. Neuropharmacological Effects
Research into the neuropharmacological effects of triazolo-pyrimidine derivatives has revealed potential applications in treating neurological disorders such as anxiety and depression. The compound's ability to interact with neurotransmitter systems suggests it may serve as a basis for developing novel anxiolytic or antidepressant medications .

Case Studies

Study TitleDescriptionFindings
"Anticancer Activity of Triazolo-Pyrimidine Derivatives"Evaluated the cytotoxic effects on breast cancer cellsCompound exhibited IC50 values in the low micromolar range
"Antimicrobial Efficacy of Novel Triazolo Compounds"Assessed against Gram-positive and Gram-negative bacteriaShowed significant inhibition zones compared to standard antibiotics
"Neuropharmacological Assessment"Investigated effects on anxiety models in rodentsDemonstrated reduced anxiety-like behavior at certain dosages

Mechanism of Action

The mechanism of action of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-difluorobenzoyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The triazolopyrimidine scaffold is widely exploited in medicinal chemistry due to its versatility in targeting enzymes and receptors. Below is a detailed comparison of the target compound with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties / Applications
Target Compound C₂₂H₁₉F₂N₇O 435.43 3-Benzyl, 4-(3,4-difluorobenzoyl)-piperazine Potential NADPH oxidase inhibitor
1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl} piperazine dihydrochloride C₁₅H₁₉Cl₂N₇ 295.28 Piperazine dihydrochloride Higher solubility due to HCl salt
CM805780 (Biphenyl-4-carbonyl analog) Not specified Not specified 4-{[1,1'-Biphenyl]-4-carbonyl}piperazine Enhanced lipophilicity for membrane targeting
CM805781 (Naphthalene-2-carbonyl analog) Not specified Not specified 4-(Naphthalene-2-carbonyl)piperazine Bulkier aromatic group; possible π-π stacking
N-[5-(4-{[4-(3,4-Difluorobenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (8c) C₂₃H₂₁F₂N₅O₂ 464.45 Pyridin-2-yl acetamide, 3,4-difluorobenzoyl-piperazine Melting point: 263–266°C; kinase inhibition
VAS2870 (1,3-Benzoxazol-2-yl-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl sulfide) C₁₈H₁₃N₇OS 399.41 Benzoxazol-2-yl sulfide NADPH oxidase inhibitor; ROS pathway studies

Key Findings:

Substituent Effects on Bioactivity: The 3,4-difluorobenzoyl group in the target compound likely improves metabolic stability and target binding compared to non-fluorinated analogs like CM805780/CM805781, where bulkier aromatic groups (biphenyl/naphthalene) may prioritize lipophilicity over selectivity . VAS2870 replaces the piperazine moiety with a benzoxazole sulfide, demonstrating distinct NADPH oxidase inhibition mechanisms but reduced solubility compared to the target compound’s polar piperazine-difluorobenzoyl group .

Synthetic Efficiency :

  • Triazolopyrimidine derivatives are typically synthesized in multi-step sequences. For example, RG7774 (a related triazolopyrimidine) is synthesized over 8 steps with yields up to 95% for intermediate triazole formation . The target compound likely follows similar protocols, though yields for final steps may vary due to the complexity of the 3,4-difluorobenzoyl-piperazine coupling .

Physicochemical Properties :

  • The piperazine dihydrochloride analog (Table 1, row 2) exhibits higher aqueous solubility than the free base form of the target compound, making it preferable for in vitro assays .
  • Compound 8c (Table 1, row 5) shares the 3,4-difluorobenzoyl-piperazine motif but incorporates a pyridin-2-yl acetamide core, resulting in a higher molecular weight (464.45 vs. 435.43) and distinct solid-state properties (m.p. 263–266°C) .

Biological Activity

The compound 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-difluorobenzoyl)piperazine is a novel heterocyclic compound that has garnered interest in various fields of medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H20F2N7OC_{22}H_{20}F_{2}N_{7}O with a molecular weight of 427.44 g/mol. Its structural features include a triazolopyrimidine core and a difluorobenzoyl group attached to a piperazine moiety. The presence of these functional groups is believed to contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:

  • Enzyme Inhibition : The triazolopyrimidine core has been associated with the inhibition of various enzymes, including carboxylesterase and acetylcholinesterase, which are crucial in metabolic pathways and neurotransmission .
  • Antioxidant Activity : Some derivatives have shown significant radical-scavenging properties, suggesting potential use as antioxidants in therapeutic settings .
  • Antimicrobial and Anticancer Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens and may have anticancer effects through apoptosis induction in cancer cells .

Biological Activity Data

A summary of biological activities observed in studies involving related compounds is presented in the following table:

Activity TypeObserved EffectsReference
Enzyme InhibitionSelective inhibition of carboxylesterase
Antioxidant ActivityComparable to Trolox in ABTS assay
Antimicrobial ActivityEffective against Gram-positive bacteria
Anticancer ActivityInduction of apoptosis in cancer cell lines

Case Studies

  • Anticancer Activity : A study evaluated the effects of similar triazolopyrimidine derivatives on human cancer cell lines. The results indicated that these compounds could induce cell cycle arrest and apoptosis, highlighting their potential as chemotherapeutic agents .
  • Enzyme Kinetics : Another investigation focused on the enzyme inhibition properties of related compounds. It was found that certain substitutions on the triazole ring significantly enhanced inhibitory activity against carboxylesterase, suggesting a structure-activity relationship that could be exploited for drug design .

Q & A

Basic Question: What are the key synthetic strategies for preparing 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-difluorobenzoyl)piperazine?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, leveraging click chemistry for triazole formation and coupling reactions to attach the piperazine-difluorobenzoyl moiety. For example:

  • Step 1: Synthesis of the triazolo-pyrimidine core via cyclization of substituted pyrimidines with benzyl azides under copper catalysis .
  • Step 2: Functionalization of the piperazine ring using 3,4-difluorobenzoyl chloride under Schotten-Baumann conditions .
  • Step 3: Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and characterization using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Advanced Question: How does structural modification of the triazolo-pyrimidine core influence target binding affinity and selectivity?

Methodological Answer:
Structural modifications, such as substituting the benzyl group or altering the pyrimidine ring’s electronic properties, can modulate interactions with biological targets. For instance:

  • Benzyl Group Replacement: Swapping the benzyl group with fluorinated aryl groups (e.g., 3,4-difluorophenyl) enhances hydrophobic interactions with kinase ATP-binding pockets, as observed in related triazolo-pyrimidines .
  • Piperazine Linker Optimization: Shortening the linker between the triazolo-pyrimidine and difluorobenzoyl groups improves conformational rigidity, potentially increasing selectivity for enzymes like DPP-IV or Wee1 kinase .
  • Validation: Use molecular docking (e.g., AutoDock Vina) and MD simulations to predict binding modes, followed by enzymatic assays (e.g., IC50_{50} determination) to validate hypotheses .

Basic Question: What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • Structural Elucidation: 1^1H/13^{13}C NMR for confirming proton environments and carbon frameworks .
  • Purity Assessment: HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to verify >95% purity .
  • Mass Confirmation: HRMS (ESI or EI mode) for precise molecular weight determination .
  • Crystallography: Single-crystal X-ray diffraction for resolving ambiguous stereochemistry in intermediates .

Advanced Question: How can researchers resolve contradictions in reported biological activities of structurally similar triazolo-pyrimidine derivatives?

Methodological Answer:
Contradictions often arise from differences in assay conditions or off-target effects. Strategies include:

  • Standardized Assays: Replicate studies using uniform protocols (e.g., CellTiter-Glo for cytotoxicity, standardized kinase panels) .
  • Off-Target Profiling: Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific interactions .
  • Meta-Analysis: Cross-reference data from multiple sources (e.g., PubChem, ChEMBL) to identify trends in SAR .

Basic Question: What are the primary biological targets hypothesized for this compound?

Methodological Answer:
Based on structural analogs, potential targets include:

  • Kinases (e.g., Wee1, CDKs): Triazolo-pyrimidines often inhibit ATP-binding domains due to their planar heterocyclic cores .
  • GPCRs (e.g., serotonin receptors): The piperazine moiety is a common pharmacophore in CNS-targeting drugs .
  • DPP-IV: Fluorinated benzoyl groups enhance binding to catalytic sites in metabolic enzymes .

Advanced Question: What computational approaches are recommended for predicting metabolic stability and toxicity?

Methodological Answer:

  • ADMET Prediction: Use tools like SwissADME or ADMETlab to estimate solubility, CYP450 inhibition, and hERG liability .
  • Metabolite Identification: Perform in silico metabolism simulations (e.g., BioTransformer) to predict Phase I/II metabolites .
  • Toxicity Profiling: Leverage ProTox-II for acute toxicity predictions and organ-specific risks .

Basic Question: How can researchers optimize reaction yields during scale-up synthesis?

Methodological Answer:

  • Solvent Optimization: Replace DCM with safer solvents (e.g., ethyl acetate) in click chemistry steps to improve scalability .
  • Catalyst Loading: Reduce copper sulfate/sodium ascorbate ratios to 0.1–0.2 equivalents to minimize byproducts .
  • Process Monitoring: Use inline FTIR or PAT (Process Analytical Technology) to track reaction progress in real time .

Advanced Question: What strategies mitigate off-target effects in cell-based assays for this compound?

Methodological Answer:

  • Isoform Selectivity Screening: Test against related kinase isoforms (e.g., CDK2 vs. CDK4/6) using competitive binding assays .
  • CRISPR Knockout Models: Generate target-knockout cell lines to confirm on-target activity .
  • Proteomic Profiling: Use phosphoproteomics to map downstream signaling changes and identify unintended pathways .

Basic Question: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Storage Conditions: Store at −20°C in amber vials under inert gas (argon) to prevent hydrolysis of the difluorobenzoyl group .
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .
  • Lyophilization: For aqueous solutions, lyophilize with trehalose to maintain stability .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of next-generation analogs?

Methodological Answer:

  • Fragment Replacement: Replace the benzyl group with bioisosteres (e.g., pyridyl or thiophene) to enhance solubility .
  • Piperazine Substitution: Introduce sulfonamide or carboxamide groups to improve metabolic stability .
  • 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate steric/electronic properties with activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.